molecular formula C2H6N2O2S B1311847 1,2,5-Thiadiazolidine 1,1-dioxide CAS No. 5823-51-8

1,2,5-Thiadiazolidine 1,1-dioxide

Cat. No. B1311847
CAS RN: 5823-51-8
M. Wt: 122.15 g/mol
InChI Key: ADBZIZGMAVRJPN-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazolidine 1,1-dioxide belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety . It has been reported that 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase .


Synthesis Analysis

The synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide involves several steps. Starting from proteogenic amino acids, the process includes reduction, carbamoylation-sulfamoylation, intermolecular cyclization via the Mitsunobu reaction, and acylation . Another method involves the reaction of sulfuryl chloride with 2-chloroethylamine or 3-chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with K2CO3 in DMSO .


Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazolidine 1,1-dioxide has been studied extensively. An overview of all currently known structures containing the 1,2,5-thiadiazole 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .


Chemical Reactions Analysis

The chemical reactions of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound has been found to undergo various reactions, including mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds . Other reactions include the addition of alpha-diamines, such as ethylendiamine and o-phenylendiamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound is known for its reactivity, physicochemical properties, and main uses in chemistry and material sciences .

Scientific Research Applications

Enzyme Inhibition

1,2,5-Thiadiazolidine 1,1-dioxide has been developed as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is significant for its potential role in therapeutic interventions (Ruddraraju et al., 2015). Similarly, it has been investigated for its inhibitory activity towards human leukocyte elastase and cathepsin G, indicating its potential in therapeutic applications related to these enzymes (Groutas et al., 1994).

Chemical Reactions and Structure

The compound reacts interestingly with sulfuryl chloride, leading to unexpected dimeric products, showcasing its unique reactivity and structural properties (Dou et al., 2009). Another study focused on the synthesis and structure of chiral substituted 1,2,5-thiadiazolidine 1,1-dioxides, examining their potential as peptidomimetic scaffolds, which is valuable in drug design and synthesis (Bendjeddou et al., 2006).

Inhibitory Potency and Molecular Interactions

1,2,5-Thiadiazolidine 1,1-dioxide has been utilized to create inhibitors that show selective and potent inhibition of various enzymes like human leukocyte elastase, cathepsin G, and proteinase 3. These studies highlight its effectiveness and specificity in inhibiting these enzymes, which is crucial for therapeutic applications (Groutas et al., 1998).

Applications in Molecular Modelling

Its derivatives have been designed as inhibitors for major histocompatibility complex class-II, a crucial component in immunology. The molecular modelling and synthesis of these derivatives demonstrate the compound's utility in designing molecules with specific biological targets (Ducry et al., 1999).

Spectroscopy and Density Functional Studies

New thiadiazole 1,1-dioxide compounds, including 1,2,5-thiadiazolidine 1,1-dioxide derivatives, have been synthesized and characterized using various spectroscopic methods. These studies provide insights into their molecular structures and electronic properties, which are essential for understanding their reactivity and potential applications (Alpaslan et al., 2018).

Exploration of the Scaffold for Enzyme Inhibition

The 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold has been extensively studied for its potential in probing the subsites of various serine proteases, demonstrating its versatility and significance in enzyme inhibition research (Groutas et al., 2001).

Safety And Hazards

Safety measures for handling 1,2,5-Thiadiazolidine 1,1-dioxide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBZIZGMAVRJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440245
Record name 1,2,5-thiadiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazolidine 1,1-dioxide

CAS RN

5823-51-8
Record name 1,2,5-thiadiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1lambda6,2,5-thiadiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
S Hessainia, A Boukhari… - Journal of Heterocyclic …, 2020 - Wiley Online Library
2,5‐Thiadiazolidine‐1,1‐dioxide carboxamide derivatives 3a‐3n are novel heterocyclic compounds synthesized by multicomponent condensation reaction in one pot of aniline, …
Number of citations: 2 onlinelibrary.wiley.com
CH Lee, JD Korp, H Kohn - The Journal of Organic Chemistry, 1989 - ACS Publications
A general synthesis for the preparation of 3-oxo-and 3-imino-4-substituted-l, 2, 5-thiadiazolidine 1, 1-dioxides has been developed beginning with an aldehyde, metal cyanide, and …
Number of citations: 50 pubs.acs.org
JB Wright - The Journal of Organic Chemistry, 1964 - ACS Publications
Ri R. Ri r4 Procedure% Mp „C. Molecular formula c HN s CHN sc «h5 c6h5 HHA 95 “ 278-279" C15H12N202S 63.36 4.26 9.85 11.28 63.09 4.00 9.36 11.30 p-ch3c6h4 p-ch3c6h4 HHA …
Number of citations: 103 pubs.acs.org
IIW Kim, SH Jung - Archives of pharmacal research, 2002 - Springer
For probing the importance of planarity of imidazolidinone motif of 4-phenyl-1-(N-acylindoline-5-sulfonyl)imidazolidinones1 for their cytotoxicity, 4-phenyl-1-(N-acylindoline-5-sulfonyl)[1,…
Number of citations: 25 link.springer.com
JA Caram, MV Mirífico, SL Aimone… - Journal of physical …, 2004 - Wiley Online Library
The reactions of several derivatives of 1,2,5‐thiadiazole 1,1‐dioxide [3,4‐diphenyl‐(1a), 3,4‐bis(p‐methoxyphenyl)‐(1b), phenanthro[9,10‐c]‐(1c) and acenaphtho[1,2‐c]‐1,2,5‐…
Number of citations: 18 onlinelibrary.wiley.com
EE Castellano, OE Piro, JA Caram, MV Mirı́fico… - Journal of Molecular …, 2001 - Elsevier
Single-crystal X-ray diffraction studies are reported for 3,4-diphenyl-1,2,5-thiadiazoline 1,1-dioxide (I), 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide(II) and 4-ethoxy-5-methyl-3,4-…
Number of citations: 23 www.sciencedirect.com
ÇİL Elif, CB KASURKA, AG ERTURK… - … Üniversitesi Bilim ve …, 2020 - dergipark.org.tr
Organosulfur compound's functionality constitutes an essential class of therapeutic agents in current medicinal chemistry. Especially sulfonamides called sulfa drugs were performed as …
Number of citations: 4 dergipark.org.tr
KW Chung, CH Lee - Journal of the Korean Chemical Society, 1995 - koreascience.kr
숨파미드 단위를 포함하는 많은 헤테로고리 화합물들이 생물활성을 가지므로 최근 이에 관련된 연구가 점차 증가하고 있다." 술파미드 유도체는 일반적으로 산 또는 염기성 촉매하에서 술파…
Number of citations: 3 koreascience.kr
Z Regaı̈nia, M Abdaoui, NE Aouf, G Dewynter… - Tetrahedron, 2000 - Elsevier
We report here a practical access to a series of five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) N 2 substituted by the BOC group. These compounds are …
Number of citations: 70 www.sciencedirect.com
IIW Kim, CK Lee, HS Kim, SH Jung - Archives of pharmacal research, 2003 - Springer
For probing the importance of planarity of imidazolidinone motif of 4-phenyl-1-(benzenesulfonyl)imidazolidinones1 for their cytotoxicity, 4-phenyl-2-(benzoyl)[1,2,5]thiadiazolidine-1,1-…
Number of citations: 21 link.springer.com

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